molecular formula C26H19ClN4OS B12456955 6-chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one

6-chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one

Cat. No.: B12456955
M. Wt: 471.0 g/mol
InChI Key: QSDCXCLVARZYIX-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]sulfanyl}-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]sulfanyl}-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-Chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]sulfanyl}-1H-quinolin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]sulfanyl}-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]sulfanyl}-1H-quinolin-2-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C26H19ClN4OS

Molecular Weight

471.0 g/mol

IUPAC Name

6-chloro-4-phenyl-3-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one

InChI

InChI=1S/C26H19ClN4OS/c1-2-15-31-24(18-11-7-4-8-12-18)29-30-26(31)33-23-22(17-9-5-3-6-10-17)20-16-19(27)13-14-21(20)28-25(23)32/h2-14,16H,1,15H2,(H,28,32)

InChI Key

QSDCXCLVARZYIX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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